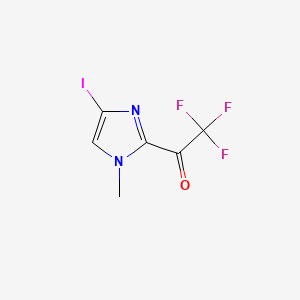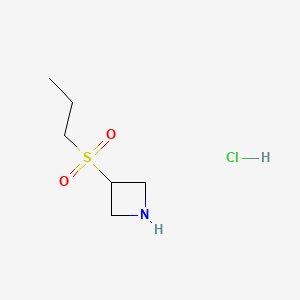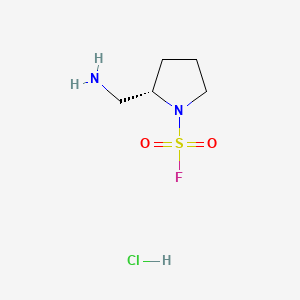![molecular formula C19H31N3O4 B13471872 tert-butyl N-[(tert-butoxy)carbonyl]-N-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]carbamate](/img/structure/B13471872.png)
tert-butyl N-[(tert-butoxy)carbonyl]-N-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(tert-butoxy)carbonyl]-N-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]carbamate is a complex organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a tert-butoxycarbonyl group, and a 1-cyclopentyl-1H-pyrazol-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(tert-butoxy)carbonyl]-N-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]carbamate typically involves multiple steps. One common method involves the reaction of tert-butyl carbamate with 1-cyclopentyl-1H-pyrazole-3-carboxaldehyde in the presence of a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(tert-butoxy)carbonyl]-N-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran under reflux.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(tert-butoxy)carbonyl]-N-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .
Biology
In biological research, this compound is used to study enzyme inhibition and protein interactions. Its unique structure allows it to bind to specific active sites on enzymes, making it a valuable tool for biochemical studies .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising compound for the development of new therapeutics .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers .
Mechanism of Action
The mechanism of action of tert-butyl N-[(tert-butoxy)carbonyl]-N-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-[(tert-butoxy)carbonyl]carbamate
- 1-Cyclopentyl-1H-pyrazole-3-carboxaldehyde
Uniqueness
tert-Butyl N-[(tert-butoxy)carbonyl]-N-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]carbamate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. Compared to similar compounds, it offers enhanced stability and selectivity in reactions, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H31N3O4 |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
tert-butyl N-[(1-cyclopentylpyrazol-3-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C19H31N3O4/c1-18(2,3)25-16(23)21(17(24)26-19(4,5)6)13-14-11-12-22(20-14)15-9-7-8-10-15/h11-12,15H,7-10,13H2,1-6H3 |
InChI Key |
WMCLDDBIZSVDMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=NN(C=C1)C2CCCC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-[(1S,2R)-2-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B13471789.png)
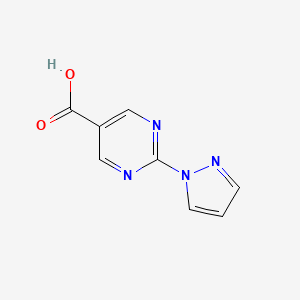

![2,2,2-Trifluoro-1-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B13471832.png)
![Tert-butyl 4-{3-hydroxybicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B13471835.png)

![tert-butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate](/img/structure/B13471848.png)

![N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B13471855.png)
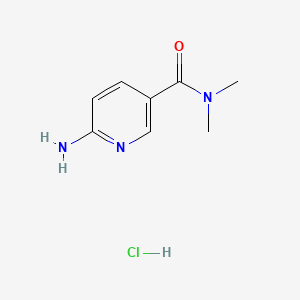
![Bis(oxalic acid), tert-butyl 6-(azetidin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B13471865.png)
